molecular formula C8H7Br2F B12840704 1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene

1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene

Cat. No.: B12840704
M. Wt: 281.95 g/mol
InChI Key: GNGFOQFFDPAKIX-UHFFFAOYSA-N
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Description

1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-methylbenzyl alcohol. The reaction typically proceeds as follows:

  • Bromination of 3-fluoro-2-methylbenzyl alcohol: : The starting material, 3-fluoro-2-methylbenzyl alcohol, is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

  • Substitution Reactions: : The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

  • Oxidation Reactions: : The methyl group in the compound can be oxidized to form a carboxylic acid or an aldehyde, depending on the reaction conditions.

  • Reduction Reactions: : The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used under mild to moderate temperature conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include the hydrogenated form of the compound.

Scientific Research Applications

1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

  • Biology: : The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

  • Medicine: : It is explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

  • Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its halogen and methyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The compound’s fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-fluoro-2-methylbenzene: Lacks the bromomethyl group, resulting in different reactivity and applications.

    1-Bromo-5-(bromomethyl)-2-methylbenzene: Lacks the fluorine atom, leading to variations in chemical behavior and biological activity.

    1-Bromo-5-(bromomethyl)-3-chloro-2-methylbenzene: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.

Uniqueness

1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens with the methyl group on the benzene ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene

InChI

InChI=1S/C8H7Br2F/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3

InChI Key

GNGFOQFFDPAKIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CBr)F

Origin of Product

United States

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